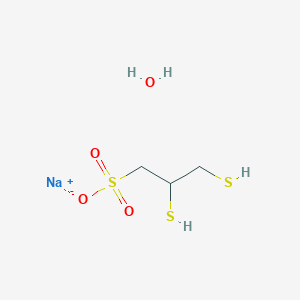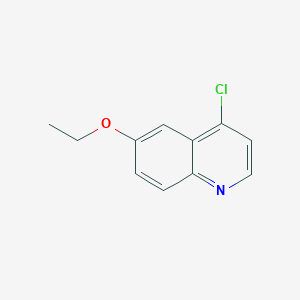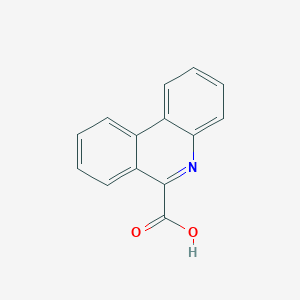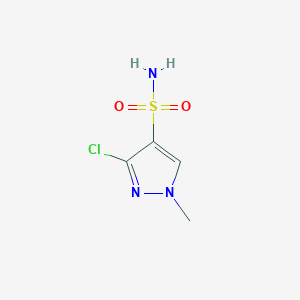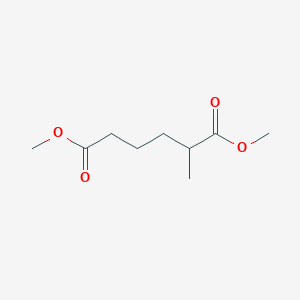
2-甲基己二酸二甲酯
描述
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, organocopper coupling reactions, and free radical polymerization. For example, 2-Hydroxy-2-methyl-3,5-dimethylenehexanedioic acid , a compound with structural similarities, was synthesized through condensation and organocopper coupling reactions, highlighting the versatility of synthesis approaches for such molecules (Gordon-Gray & Whiteley, 1977).
Molecular Structure Analysis
Molecular structure determinations, often employing X-ray analysis, reveal insights into the arrangement of atoms within a molecule. The structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate from a related condensation reaction showcases the significance of molecular structure in understanding compound behavior (Chan, Ma, & Mak, 1977).
Chemical Reactions and Properties
Chemical reactions involving dimethyl 2-methylhexanedioate derivatives underscore the compound's reactivity and potential for forming diverse products. For instance, the free radical polymerization of dimethyl 2,6-dimethyleneheptanedioate with methyl methacrylate indicates the reactive nature and potential applications of these molecules in polymer chemistry (Casorati, Martina, & Guaita, 1977).
Physical Properties Analysis
The study of physical properties such as solubility, boiling point, and melting point is crucial for understanding the behavior of compounds under different conditions. Research on dimethyl carbonate (DMC) , a related compound, provides insights into its eco-friendly methylation reactions, showcasing the importance of physical property analysis in chemical research (Tundo & Selva, 2002).
Chemical Properties Analysis
The chemical properties of dimethyl 2-methylhexanedioate derivatives, such as reactivity with various nucleophiles and potential for polymerization, are of significant interest. Research on the catalytic synthesis of dimethylhexane-1,6-dicarbamate demonstrates the compound's utility in producing valuable intermediates for further chemical synthesis (Zhao et al., 2017).
科学研究应用
Asymmetric Synthesis
- Scientific Field: Synthetic Chemistry
- Application Summary: Dimethyl 2-methylhexanedioate is used in the asymmetric synthesis of both enantiomers of Dimethyl 2-Methylsuccinate . This compound is a very important building block for the manufacturing of many active pharmaceutical ingredients and fine chemicals .
- Methods of Application: The asymmetric reduction of C=C double bond of dimethyl citraconate, dimethyl mesaconate or dimethyl itaconate by ene-reductases (ERs) represents an attractive straightforward approach to access optically pure dimethyl 2-methylsuccinate . Three ERs (Bac-OYE1 from Bacillus sp., Se ER from Saccharomyces eubayanus and Af ER from Aspergillus flavus) with high substrate tolerance and stereoselectivity towards these compounds have been identified .
- Results or Outcomes: Up to 500 mM of dimethyl mesaconate was converted to (S)-dimethyl 2-methylsuccinate by Se ER in high yields (80%) and enantioselectivity (98% ee), and 700 mM of dimethyl citraconate and 400 mM of dimethyl itaconate were converted to ®-dimethyl 2-methylsuccinate by Bac-OYE1 and Af ER, respectively, in high yields (86% and 77%) with excellent enantioselectivity (99% ee) .
Domino Dimerization
- Scientific Field: Organic Chemistry
- Application Summary: Dimethyl 2-methylhexanedioate is used in the synthesis of dimethyl 2-{[2-(2-methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate .
- Methods of Application: A simple synthetic approach has been developed, based on a B(C6F5)3-induced domino dimerization of 2-(2,4,5-trimethoxyphenyl)cyclopropane-1,1-diester .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Enhanced Oil Recovery
- Scientific Field: Petroleum Engineering
- Application Summary: Dimethyl ether (DME), which can be produced from Dimethyl 2-methylhexanedioate, is used in technologies for enhancing oil recovery from reservoirs . It’s a suitable high vapor pressure solvent that is environmentally friendly and cost-effective .
- Methods of Application: The approach of dimethyl ether-enhanced waterflooding (DEW) has been identified as a potential solvent for oil recovery . The flow and phase behaviors of DME/brine-oil, mechanisms, and effects of different parameters are reviewed . DME injections with higher brine or divalent ion solubility and challenges in highly heterogeneous reservoirs are also highlighted .
- Results or Outcomes: Earlier experimental studies indicate that DME injection is very successful in heavy and medium oil reservoirs . DME processes applied in low permeability reservoirs improved oil recovery depending on slug size and reservoir conditions in-field case studies .
Production of Pesticides and Dimethyl Sulfate
- Scientific Field: Chemical and Petrochemical Industry
- Application Summary: DME is used in the production of pesticides and dimethyl sulfate .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Production of High-Octane Gasolines and Olefins
- Scientific Field: Petrochemical Industry
- Application Summary: Technologies for producing hydrocarbon components of high-octane gasolines and olefins from DME, which can be produced from Dimethyl 2-methylhexanedioate, have been developed or are in the step of trials .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Breath Analysis for Disease Diagnosis
- Scientific Field: Medical Diagnostics
- Application Summary: Breath analysis is one of the most promising noninvasive diagnostic techniques that has attracted a lot of research interest recently . DME, which can be produced from Dimethyl 2-methylhexanedioate, finds gas analytes like exhaled volatile organic compounds (VOCs) and inorganic gases that are thought to be significant biomarkers for a variety of disease types .
- Methods of Application: The common technique for the detection of biomarkers in breath involves spectrometric-based measurements . Despite their precision and accuracy to detect a low concentration of exhaled breath, these techniques have some disadvantages such as lack of portability, being expensive, high power demand, and requiring trained staff to operate them . Consequently, recent interest in nanotechnology has accelerated the development of new chemosensors, sensing techniques, and enhanced the performance and sensitivity of existing chemosensors in the rapidly evolving field of biosensing .
- Results or Outcomes: Chemosensors made with nanotechnology can identify diseases and monitor treatment outcomes .
未来方向
属性
IUPAC Name |
dimethyl 2-methylhexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQGXNKQFIEUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941562 | |
| Record name | Dimethyl 2-methylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-methylhexanedioate | |
CAS RN |
19780-94-0 | |
| Record name | Dimethyl-2-methyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2-methylhexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
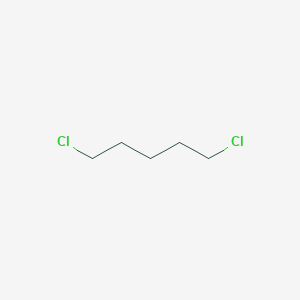
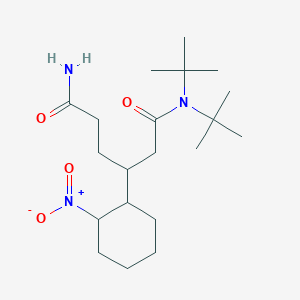
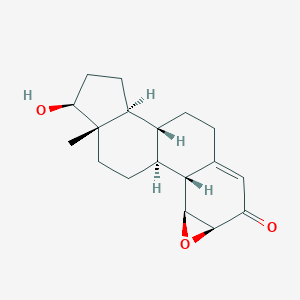
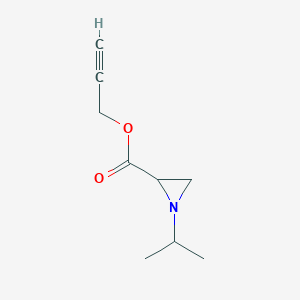
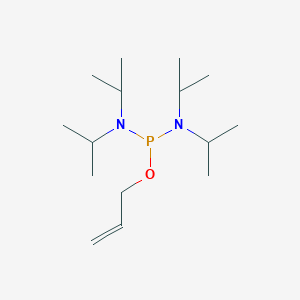
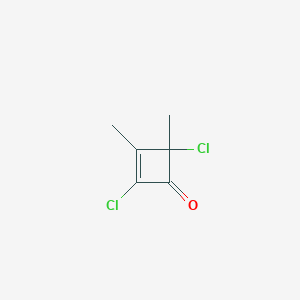
![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
